



## physicochemical properties of 1-(2,2,2-Trifluoroethyl)thiourea

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Compound of Interest

Compound Name: 1-(2,2,2-Trifluoroethyl)thiourea

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An In-Depth Technical Guide to the Physicochemical Properties of **1-(2,2,2-Trifluoroethyl)thiourea** 

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**1-(2,2,2-Trifluoroethyl)thiourea** is an organosulfur compound featuring a trifluoroethyl group attached to a thiourea core. The presence of the highly electronegative trifluoromethyl group is expected to significantly influence its chemical properties, such as acidity, reactivity, and intermolecular interactions, compared to unsubstituted thiourea. This document provides a comprehensive overview of its known and predicted physicochemical properties, experimental protocols for its synthesis and characterization, and a discussion of its general reactivity based on the thiourea functional group. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams.

## **Core Physicochemical Properties**

The fundamental physicochemical properties of **1-(2,2,2-Trifluoroethyl)thiourea** are essential for its handling, formulation, and application in research and development. While experimental data for this specific compound is limited in publicly available literature, several key properties have been predicted through computational models.

Table 1: Summary of Physicochemical Properties



Property	Value	Source
CAS Number	84545-31-3	[1][2]
Molecular Formula	C <sub>3</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub> S	[1][2]
Molecular Weight	158.15 g/mol	[1][2]
Boiling Point	142.4 ± 50.0 °C (Predicted)	[2]
Density	1.412 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
рКа	12.58 ± 0.70 (Predicted)	[2]

## **Spectroscopic Data Profile**

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **1- (2,2,2-Trifluoroethyl)thiourea**. The following table outlines the expected characteristic signals based on the analysis of the parent thiourea molecule and related fluorinated compounds.

Table 2: Expected Spectroscopic Signatures



Technique	Functional Group <i>l</i> Nucleus	Expected Observations
FTIR	N-H Stretch	Doublet or multiple bands in the 3100-3400 cm <sup>-1</sup> region, typical for primary and secondary amines/amides.[3]
C=S Stretch (Thioamide I)	Bands in the 1400-1500 cm <sup>-1</sup> and 700-800 cm <sup>-1</sup> regions.[4]	
C-F Stretch	Strong, characteristic absorbance bands typically found in the 1000-1300 cm <sup>-1</sup> region.	
N-C-S Bending	Characteristic bending vibration around 620-660 cm <sup>-1</sup> .[4]	
<sup>1</sup> H NMR	N-H Protons	Broad singlets, chemical shift highly dependent on solvent and concentration.
CH₂ Protons	A quartet due to coupling with the adjacent CF <sub>3</sub> group.	
<sup>13</sup> C NMR	C=S Carbon	Signal expected in the 180-190 ppm range.
CF₃ Carbon	A quartet with a large coupling constant (JC-F).	
CH₂ Carbon	A quartet due to coupling with the adjacent CF3 group.	_
<sup>19</sup> F NMR	CF₃ Group	A triplet due to coupling with the adjacent CH <sub>2</sub> protons.
Mass Spec.	Molecular Ion (M+)	A peak at m/z corresponding to the molecular weight (158.15). [5]



Fragmentation

Common fragmentation patterns for thioureas involve cleavage of the C-N and C-S bonds.[6]

# Experimental Protocols Synthesis of 1-(2,2,2-Trifluoroethyl)thiourea

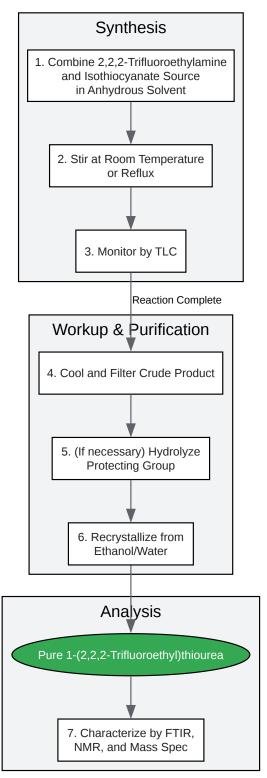
The synthesis of N-substituted thioureas is commonly achieved by the reaction of a primary amine with an isothiocyanate.[7][8] This protocol describes a general procedure for the synthesis of the title compound.

#### Methodology:

- Reaction Setup: To a solution of 2,2,2-trifluoroethylamine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane) under an inert atmosphere (e.g., argon), add an appropriate isothiocyanate source, such as benzoyl isothiocyanate (1.0 eq).
- Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress
  can be monitored by Thin Layer Chromatography (TLC). For less reactive precursors, gentle
  heating (e.g., reflux at 80 °C) may be required.[7]
- Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.
- Purification: The crude product is then purified. If the initial reaction used benzoyl isothiocyanate, a subsequent hydrolysis step with a mild base (e.g., aqueous sodium carbonate) is necessary to remove the benzoyl protecting group. The final product is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(2,2,2-Trifluoroethyl)thiourea as a solid.
- Characterization: Confirm the structure and purity of the final product using FTIR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry, comparing the obtained data with expected values.



#### Synthesis and Purification Workflow



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Caption: General workflow for synthesis and purification.



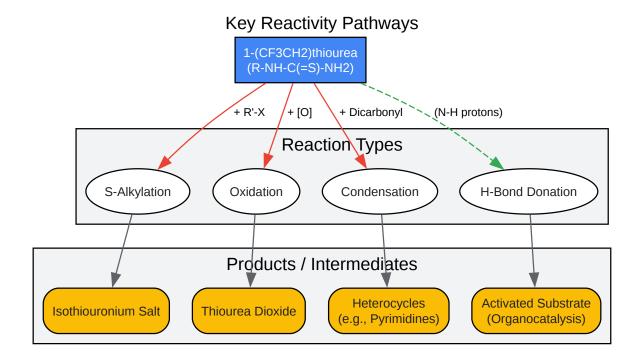
## **Reactivity and Potential Applications**

Thiourea and its derivatives are versatile compounds in organic synthesis and medicinal chemistry.[9][10] Their reactivity is primarily dictated by the thioamide functional group.

- Nucleophilicity: The sulfur atom is highly nucleophilic, making it a key site for reactions like S-alkylation with alkyl halides to form isothiouronium salts.[11] These salts are valuable intermediates for the synthesis of thiols.[11]
- Oxidation: Thioureas can be oxidized by reagents like hydrogen peroxide to form thiourea dioxide, a useful reducing agent in its own right. More aggressive oxidation can lead to the formation of S,S,S-trioxides.
- Precursor for Heterocycles: The thiourea moiety is a common building block for the synthesis
  of various heterocyclic compounds, such as pyrimidines and thiazoles, through condensation
  reactions with dicarbonyl compounds.[11]
- Hydrogen Bonding: The N-H protons of the thiourea group are effective hydrogen bond donors. This property is widely exploited in organocatalysis, where thiourea derivatives act as catalysts by activating substrates through hydrogen bonding.

The trifluoroethyl group in **1-(2,2,2-Trifluoroethyl)thiourea** likely enhances the acidity of the N-H protons due to the inductive effect of the fluorine atoms, potentially making it a more effective hydrogen-bond donor in catalytic applications compared to its non-fluorinated analogs.





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Caption: Logical diagram of thiourea reactivity.

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